molecular formula C11H10FN3 B214837 N-[4-(4-fluorophenyl)-2-pyrimidinyl]-N-methylamine

N-[4-(4-fluorophenyl)-2-pyrimidinyl]-N-methylamine

Cat. No. B214837
M. Wt: 203.22 g/mol
InChI Key: VLJVUDRKTMCOLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-fluorophenyl)-2-pyrimidinyl]-N-methylamine, also known as FMPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FMPA is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.

Mechanism of Action

N-[4-(4-fluorophenyl)-2-pyrimidinyl]-N-methylamine is thought to work by irreversibly binding to the active site of MAO, inhibiting its activity and thereby increasing the levels of neurotransmitters in the brain. This mechanism of action makes N-[4-(4-fluorophenyl)-2-pyrimidinyl]-N-methylamine a useful tool for investigating the role of MAO in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
In addition to its effects on MAO activity, N-[4-(4-fluorophenyl)-2-pyrimidinyl]-N-methylamine has been shown to have a range of other biochemical and physiological effects. For example, N-[4-(4-fluorophenyl)-2-pyrimidinyl]-N-methylamine has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, and to enhance the release of acetylcholine from nerve terminals. N-[4-(4-fluorophenyl)-2-pyrimidinyl]-N-methylamine has also been shown to have antioxidant properties, and to protect against oxidative stress-induced cell death.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(4-fluorophenyl)-2-pyrimidinyl]-N-methylamine in lab experiments is its specificity for MAO, which allows researchers to selectively investigate the role of this enzyme in various processes. However, N-[4-(4-fluorophenyl)-2-pyrimidinyl]-N-methylamine also has some limitations, including its irreversible binding to MAO, which can make it difficult to control the duration and intensity of its effects.

Future Directions

There are several potential future directions for research involving N-[4-(4-fluorophenyl)-2-pyrimidinyl]-N-methylamine. One area of interest is the development of new N-[4-(4-fluorophenyl)-2-pyrimidinyl]-N-methylamine derivatives with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the investigation of the role of MAO in various neurological and psychiatric disorders, including depression, anxiety, and Parkinson's disease. Finally, N-[4-(4-fluorophenyl)-2-pyrimidinyl]-N-methylamine may also have potential applications in the development of new drugs for the treatment of these and other disorders.

Synthesis Methods

N-[4-(4-fluorophenyl)-2-pyrimidinyl]-N-methylamine can be synthesized using a variety of methods, including the reaction of 4-fluoroaniline with 2-chloropyrimidine, followed by alkylation with methylamine. Another method involves the reaction of 4-fluorobenzaldehyde with 2-aminopyrimidine, followed by reduction with sodium borohydride and alkylation with methylamine.

Scientific Research Applications

N-[4-(4-fluorophenyl)-2-pyrimidinyl]-N-methylamine has been used in a variety of scientific research applications, including as a tool for investigating the role of various proteins and enzymes in biological processes. For example, N-[4-(4-fluorophenyl)-2-pyrimidinyl]-N-methylamine has been used as a probe for studying the activity of monoamine oxidase (MAO), an enzyme that plays a key role in the metabolism of neurotransmitters such as dopamine and serotonin.

properties

Product Name

N-[4-(4-fluorophenyl)-2-pyrimidinyl]-N-methylamine

Molecular Formula

C11H10FN3

Molecular Weight

203.22 g/mol

IUPAC Name

4-(4-fluorophenyl)-N-methylpyrimidin-2-amine

InChI

InChI=1S/C11H10FN3/c1-13-11-14-7-6-10(15-11)8-2-4-9(12)5-3-8/h2-7H,1H3,(H,13,14,15)

InChI Key

VLJVUDRKTMCOLM-UHFFFAOYSA-N

SMILES

CNC1=NC=CC(=N1)C2=CC=C(C=C2)F

Canonical SMILES

CNC1=NC=CC(=N1)C2=CC=C(C=C2)F

Origin of Product

United States

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